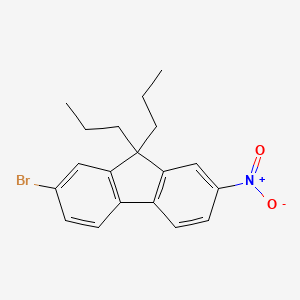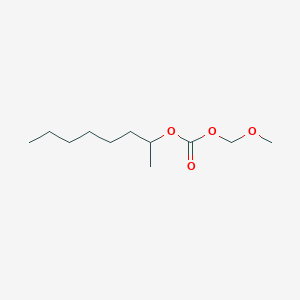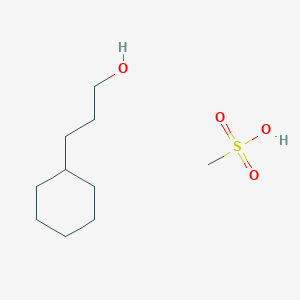![molecular formula C24H14O2S5 B12547060 2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione CAS No. 670744-67-9](/img/structure/B12547060.png)
2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a complex structure with multiple thiophene rings, making it a subject of interest for researchers in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione typically involves the coupling of 2,2’-bithiophene units with a benzothiophene core. One common method is the cross-coupling reaction using palladium catalysts. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activities, such as generating reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
3,3’-Bithiophene: Another isomer of bithiophene with different connectivity.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected linearly.
Uniqueness
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione is unique due to its complex structure, which includes multiple thiophene rings and a benzothiophene core. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
670744-67-9 |
|---|---|
Formule moléculaire |
C24H14O2S5 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
2,3-bis(5-thiophen-2-ylthiophen-2-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C24H14O2S5/c25-31(26)22-8-2-1-5-15(22)23(20-11-9-18(29-20)16-6-3-13-27-16)24(31)21-12-10-19(30-21)17-7-4-14-28-17/h1-14H |
Clé InChI |
PJWQWJRLVSRJOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)


![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)


![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
